(S)-(6-(1-Aminoethyl)pyridin-3-yl)methanol
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Overview
Description
(S)-(6-(1-Aminoethyl)pyridin-3-yl)methanol is a chiral compound with a pyridine ring substituted at the 3-position with a methanol group and at the 6-position with an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(6-(1-Aminoethyl)pyridin-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Substitution Reaction: A substitution reaction introduces the aminoethyl group at the 6-position of the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the substitution and reduction steps efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-(6-(1-Aminoethyl)pyridin-3-yl)methanol undergoes several types of chemical reactions:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can undergo further reduction to modify the functional groups.
Substitution: The aminoethyl group can participate in substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(S)-(6-(1-Aminoethyl)pyridin-3-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-(6-(1-Aminoethyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and ionic interactions with biological molecules, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-(6-(1-Aminoethyl)pyridin-3-yl)methanol: The enantiomer of the compound with different stereochemistry.
(6-(1-Aminoethyl)pyridin-3-yl)ethanol: A similar compound with an ethanol group instead of methanol.
(6-(1-Aminoethyl)pyridin-3-yl)propane: A compound with a propane group instead of methanol.
Uniqueness
(S)-(6-(1-Aminoethyl)pyridin-3-yl)methanol is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or other similar compounds
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
[6-[(1S)-1-aminoethyl]pyridin-3-yl]methanol |
InChI |
InChI=1S/C8H12N2O/c1-6(9)8-3-2-7(5-11)4-10-8/h2-4,6,11H,5,9H2,1H3/t6-/m0/s1 |
InChI Key |
NEICMVXVNCNJIQ-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=NC=C(C=C1)CO)N |
Canonical SMILES |
CC(C1=NC=C(C=C1)CO)N |
Origin of Product |
United States |
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